molecular formula C16H11N3O3S B2986908 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide CAS No. 400080-63-9

2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2986908
CAS No.: 400080-63-9
M. Wt: 325.34
InChI Key: BMCLEPWYCDUTHD-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring, a nitrophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide to form 4-nitrophenylthiosemicarbazide. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide
  • 4-nitrophenylthiosemicarbazide
  • Phenyl isothiocyanate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15(17-12-4-2-1-3-5-12)14-10-23-16(18-14)11-6-8-13(9-7-11)19(21)22/h1-10H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCLEPWYCDUTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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